4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Catalog No.
S694276
CAS No.
209260-76-4
M.F
C5H7BrN2S
M. Wt
207.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

CAS Number

209260-76-4

Product Name

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

IUPAC Name

4-bromo-N,N-dimethyl-1,3-thiazol-2-amine

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

InChI

InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3

InChI Key

JQIGVPZFJHWNID-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=CS1)Br

Canonical SMILES

CN(C)C1=NC(=CS1)Br
  • Chemical Suppliers

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  • Limited Literature Search

    Scientific databases like PubChem offer some basic information on the compound's structure and properties, but no citations for published research are available [].

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of the bromine atom at the fourth position of the phenyl ring contributes to its unique properties. The dimethylamino group at the nitrogen atom enhances its solubility and reactivity in various chemical environments. Thiazole derivatives are known for their diverse biological activities and applications in pharmaceuticals.

Due to its electron-rich nature. Common reactions include:

  • Nucleophilic substitutions: The nitrogen atom in the thiazole can act as a nucleophile.
  • Oxidation reactions: Thiazole can be oxidized to form sulfoxides or sulfones.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or amines.

These reactions are critical for synthesizing derivatives with enhanced biological activity or altered physical properties.

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine exhibits significant biological activity. Research indicates that thiazole derivatives have:

  • Antimicrobial properties: They show effectiveness against various bacterial strains, including Mycobacterium tuberculosis and fungi such as Candida albicans .
  • Anticancer potential: Some derivatives have demonstrated cytotoxic effects against cancer cell lines .
  • Anti-inflammatory effects: Thiazole compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs.

The synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine generally involves:

  • Formation of the thiazole ring: This can be achieved through the Hantzsch reaction, where thiourea reacts with appropriate carbonyl compounds under acidic conditions.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents such as phosphorus tribromide or N-bromosuccinimide.
  • Dimethylation: The dimethylamino group can be introduced via alkylation reactions using methyl iodide in the presence of a base .

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine has several applications:

  • Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents.
  • Agriculture: Compounds containing thiazole rings are explored for their potential as fungicides and herbicides.
  • Material Science: Thiazole derivatives are used in creating dyes and polymers due to their stability and color properties.

Studies on 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine have shown that it interacts with various biological targets:

  • Enzyme inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor binding: The compound can bind to receptors in cellular signaling pathways, influencing physiological responses.
    These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleContains amino group at C2Antibacterial against Mycobacterium tuberculosis
BenzothiazoleFused benzene-thiazole ringAntitubercular activity
ThiazolidineContains a saturated thiazole derivativeAntidiabetic effects
4-(4-Bromophenyl)-thiazol-2-amineBromine substitution on phenyl ringEnhanced antimicrobial properties
5-MethylthiazoleMethyl group at C5Antifungal activity

Each of these compounds possesses unique properties that make them suitable for various applications, but 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine stands out due to its specific structural features and associated biological activities.

XLogP3

2.4

Wikipedia

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Dates

Modify: 2023-08-15

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